molecular formula C15H24N4O2S B2980035 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione CAS No. 331841-54-4

3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione

Cat. No.: B2980035
CAS No.: 331841-54-4
M. Wt: 324.44
InChI Key: DXVKPOQOSMIWRN-UHFFFAOYSA-N
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Description

3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione typically involves multiple steps, starting with the construction of the purine core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used. For example, oxidation can produce corresponding oxo derivatives, while substitution reactions can introduce different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, purine derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Purine derivatives have been explored for their medicinal properties, including their use as anti-inflammatory, anti-cancer, and anti-viral agents. This compound could be a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, purine derivatives are used in the production of various chemicals, including agrochemicals and pharmaceuticals. This compound may find applications in the synthesis of new materials and products.

Mechanism of Action

The mechanism by which 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-Methyl-8-(3-phenylpropylsulfanyl)-7-propylpurine-2,6-dione

  • 8-(2-hydroxypropylsulfanyl)-3-methyl-7-propylpurine-2,6-dione

Uniqueness: 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione stands out due to its specific structural features, such as the presence of the 2-methylpropylsulfanyl group and the pentyl chain at the 7 position

Properties

IUPAC Name

3-methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-5-6-7-8-19-11-12(16-15(19)22-9-10(2)3)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVKPOQOSMIWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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